molecular formula C23H27ClN4O3 B11371991 2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11371991
M. Wt: 442.9 g/mol
InChI Key: ICOFEWAIKRZDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, a morpholine ring, and a chlorophenoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler compound with herbicidal properties.

    N-(2-Benzothiazolyl)-4-chlorobenzamide: A related compound with a benzothiazole core instead of a benzodiazole core.

Uniqueness

2-(4-Chlorophenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is unique due to its combination of a benzodiazole core, a morpholine ring, and a chlorophenoxy group

Properties

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C23H27ClN4O3/c1-16(2)28-21-8-5-18(25-23(29)15-31-19-6-3-17(24)4-7-19)13-20(21)26-22(28)14-27-9-11-30-12-10-27/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,29)

InChI Key

ICOFEWAIKRZDNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.